N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
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Description
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C20H16ClN5O5S and its molecular weight is 473.89. The purity is usually 95%.
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Mechanism of Action
- COX enzymes play a crucial role in converting arachidonic acid into various lipid compounds, including prostaglandins (PGE2), thromboxane, and prostacyclin .
- Impact on Bioavailability : Factors like food, pH, and drug interactions affect its bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-amino-4,6-dioxypyrimidine in the presence of triethylamine to form N-(4-chlorobenzoyl)-2-amino-4,6-dioxypyrimidine. The resulting compound is then reacted with 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethylthiol in the presence of triethylamine to form N-(4-chlorobenzoyl)-2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethylthio-2-amino-4,6-dioxypyrimidine. Finally, the compound is reacted with 4-amino-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxamide in the presence of triethylamine to form the desired compound, N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide.", "Starting Materials": [ "4-chlorobenzoic acid", "thionyl chloride", "2-amino-4,6-dioxypyrimidine", "triethylamine", "2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethylthiol", "4-amino-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxamide" ], "Reaction": [ "4-chlorobenzoic acid + thionyl chloride → 4-chlorobenzoyl chloride", "4-chlorobenzoyl chloride + 2-amino-4,6-dioxypyrimidine + triethylamine → N-(4-chlorobenzoyl)-2-amino-4,6-dioxypyrimidine", "N-(4-chlorobenzoyl)-2-amino-4,6-dioxypyrimidine + 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethylthiol + triethylamine → N-(4-chlorobenzoyl)-2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethylthio-2-amino-4,6-dioxypyrimidine", "N-(4-chlorobenzoyl)-2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethylthio-2-amino-4,6-dioxypyrimidine + 4-amino-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxamide + triethylamine → N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide" ] } | |
CAS No. |
872597-62-1 |
Molecular Formula |
C20H16ClN5O5S |
Molecular Weight |
473.89 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C20H16ClN5O5S/c21-11-3-1-10(2-4-11)18(28)24-16-17(22)25-20(26-19(16)29)32-8-15(27)23-12-5-6-13-14(7-12)31-9-30-13/h1-7H,8-9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) |
InChI Key |
NAPNPUHNEGSPNK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)Cl)N |
solubility |
not available |
Origin of Product |
United States |
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